molecular formula C23H14F3N3O3 B293048 13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Katalognummer: B293048
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: GYLUQYHYVXGGEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound It features a fused pyrido-furo-pyrimidine core with various substituents, including a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesisCommon reagents used in these steps include trifluoromethylphenylboronic acid, phenylboronic acid, and methyl iodide, under conditions such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation .

Analyse Chemischer Reaktionen

Types of Reactions

9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The trifluoromethyl group is particularly important for enhancing biological activity and metabolic stability .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Wirkmechanismus

The mechanism of action of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its fused heterocyclic structure, which provides a rigid framework that can enhance binding affinity and specificity for biological targets. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C23H14F3N3O3

Molekulargewicht

437.4 g/mol

IUPAC-Name

13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C23H14F3N3O3/c1-12-10-16(13-6-3-2-4-7-13)27-20-17(12)18-19(32-20)21(30)29(22(31)28-18)15-9-5-8-14(11-15)23(24,25)26/h2-11H,1H3,(H,28,31)

InChI-Schlüssel

GYLUQYHYVXGGEF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Kanonische SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.